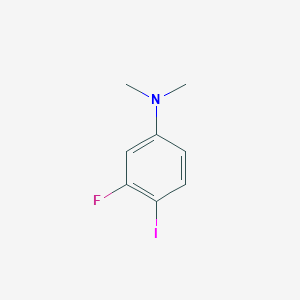

3-fluoro-4-iodo-N,N-dimethylaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are foundational materials in the chemical industry, serving as crucial intermediates in the production of a wide array of commercial goods. nih.govdb-thueringen.deresearchgate.net Their applications span numerous sectors, including the manufacturing of dyes, pigments, polymers, and rubber products. nih.govmdpi.com In the pharmaceutical field, the aniline scaffold is a key component in many drug molecules, such as analgesics and antibacterial agents, and serves as a precursor for blockbuster drugs like paracetamol. mdpi.comnih.gov Furthermore, aniline derivatives are indispensable in agriculture as herbicides and other agrochemicals. nih.govnih.gov The versatility of the aniline structure, which allows for diverse reactions on both the amino group and the benzene (B151609) ring, continues to attract significant research interest for creating novel compounds with unique properties. nih.gov

The Strategic Role of Polyhalogenation and N,N-Dimethylamino Functionalization in Molecular Design

The introduction of multiple halogen atoms and an N,N-dimethylamino group onto an aniline ring is a deliberate molecular design strategy to impart specific chemical properties. The N,N-dimethylamino group is a strong electron-donating group that activates the aromatic ring, making it more susceptible to electrophilic substitution. beilstein-journals.org

Conversely, halogens are electronegative and exert a strong influence on the molecule's physical and chemical characteristics. researchgate.net The incorporation of halogen atoms can alter a compound's polarity, lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design. researchgate.netsolvay.com For instance, the presence of fluorine is a common feature in many modern pharmaceuticals and agrochemicals, with some estimates suggesting that around 30% of drugs and 50% of crop protection products in development contain this element. solvay.comnih.gov

The combination of these functional groups creates a molecule with fine-tuned electronic and steric properties. The synthesis of such polysubstituted anilines can be achieved with high regioselectivity. For example, methods have been developed for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines by first converting them to their N-oxide derivatives, which alters their reactivity profiles. nih.gov This precise control over substituent placement is essential for building complex molecular architectures.

Current Research Landscape of Fluorinated and Iodinated Aromatic Systems

Research into fluorinated and iodinated aromatic compounds is driven by their unique and often complementary reactivities. Fluorine's high electronegativity makes the C-F bond the strongest single bond to carbon, which can enhance the metabolic stability of a drug molecule. rsc.org The development of novel fluorination techniques continues to be an active area of research to create new building blocks for pharmaceuticals and materials. nih.govnih.gov

Iodinated aromatic compounds are highly valued in synthetic chemistry primarily for their ability to participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. db-thueringen.demdpi.com The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in these transformations. youtube.com

A particularly powerful strategy in modern synthesis is the use of aromatic rings containing both fluorine and a heavier halogen like bromine or iodine. This provides "orthogonal" reactivity, where one halogen can be selectively reacted while the other remains intact. db-thueringen.dersc.org For instance, the C-I bond can readily participate in a palladium-catalyzed cross-coupling reaction under conditions that leave the robust C-F bond untouched. rsc.org This allows for the stepwise and site-selective introduction of different functional groups, a crucial capability for the efficient synthesis of complex target molecules. db-thueringen.de Studies comparing fluorinated and iodinated compounds have also revealed significant differences in properties like pharmacokinetics, further highlighting the distinct roles these halogens play in molecular design. cymitquimica.com

Contextualizing 3-Fluoro-4-iodo-N,N-dimethylaniline within the Field of Specialty Organic Compounds

This compound is a prime example of a specialty organic compound, designed not for bulk use but as a sophisticated building block for advanced applications. Its value lies in the precise trifecta of functional groups on the aniline core.

The compound possesses key attributes that make it highly useful in multi-step organic synthesis:

An N,N-dimethylamino group , which acts as a powerful directing group and modulates the electronic properties of the ring.

A fluorine atom at the 3-position, which influences the molecule's conformation and metabolic stability and is typically retained in the final product.

An iodine atom at the 4-position, which serves as a highly reactive handle for introducing molecular complexity via cross-coupling reactions.

This specific arrangement allows chemists to leverage the principles of orthogonal synthesis. The iodine atom can be selectively replaced in a cross-coupling reaction to build a more complex scaffold, while the stable fluorine atom and the dimethylamino group remain in place to influence the final properties of the target molecule. Such halogenated anilines are useful synthons for creating new compounds in medicinal chemistry, materials science, and catalysis. researchgate.net The synthesis of this compound would likely proceed through the N,N-dimethylation of its precursor, 3-fluoro-4-iodoaniline (B1317028).

Compound Data

Below are the properties of the primary chemical compounds discussed in this article.

Interactive Data Table: Compound Properties

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | This compound | 1369776-87-3 | C₈H₉FIN | 265.07 | Pale-yellow to Yellow-brown Solid |

| 3-Fluoro-4-iodoaniline | 3-Fluoro-4-iodoaniline | 656-66-6 | C₆H₅FIN | 237.02 | Off-white to light yellow Solid |

| N,N-Dimethylaniline | N,N-dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Yellow to brown colored oily liquid |

| 4-Iodo-N,N-dimethylaniline | 4-Iodo-N,N-dimethylaniline | 698-70-4 | C₈H₁₀IN | 247.08 | Dark blue to purple solid |

| 4-Fluoro-N,N-dimethylaniline | 4-Fluoro-N,N-dimethylaniline | 403-46-3 | C₈H₁₀FN | 139.17 | White or Colorless to Light orange powder/lump |

| Aniline | Aniline | 62-53-3 | C₆H₇N | 93.13 | Oily liquid, colorless to yellow |

Note: Data sourced from multiple chemical information databases. youtube.comrsc.orgthieme-connect.denih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FIN |

|---|---|

Molecular Weight |

265.07 g/mol |

IUPAC Name |

3-fluoro-4-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9FIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |

InChI Key |

MEWJTTNYBGCGLU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Iodo N,n Dimethylaniline and Its Precursors

Retrosynthetic Analysis of 3-Fluoro-4-iodo-N,N-dimethylaniline

A retrosynthetic analysis of this compound reveals two primary disconnection pathways. The most logical and efficient approach involves the late-stage formation of the tertiary amine via N-alkylation of a pre-functionalized aniline (B41778). This leads to the key intermediate, 3-fluoro-4-iodoaniline (B1317028). A second, alternative pathway considers the late-stage introduction of the iodine substituent onto an N,N-dimethyl-3-fluoroaniline scaffold.

Pathway 1: N-Alkylation as the Final Step

This strategy disconnects the two methyl groups on the nitrogen atom, identifying 3-fluoro-4-iodoaniline as the immediate precursor. This precursor can be conceptually derived from 3-fluoroaniline (B1664137) through regioselective iodination. This pathway is generally preferred as the N-alkylation of anilines is a well-established and high-yielding transformation.

Pathway 2: Iodination as the Final Step

Alternatively, disconnection of the carbon-iodine bond points to N,N-dimethyl-3-fluoroaniline as the precursor. This would require a highly regioselective iodination at the C-4 position. While plausible, this route may present challenges in controlling the position of iodination due to the directing effects of both the dimethylamino and fluoro substituents.

Pathways to N,N-Dimethylaniline Derivatives as Starting Materials

The synthesis of N,N-dimethylaniline and its substituted derivatives is a fundamental transformation in organic chemistry, often serving as a crucial step in the preparation of more complex molecules.

N-Alkylation Strategies for Aniline Precursors

The conversion of primary anilines to their N,N-dimethylated counterparts is a widely employed reaction. Various methylating agents can be utilized to achieve this transformation. Common methods include the use of methyl halides (such as methyl iodide), dimethyl sulfate, or formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). Industrially, the reaction of aniline with methanol (B129727) over an acid catalyst at elevated temperatures is a common practice. For laboratory-scale syntheses, trimethyl phosphate (B84403) has also been demonstrated as an effective methylating agent for anilines.

A plausible and efficient route to this compound involves the direct N,N-dimethylation of 3-fluoro-4-iodoaniline. This precursor can be synthesized through the regioselective iodination of 3-fluoroaniline. The amino group in 3-fluoroaniline is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The position para to the strongly activating amino group (C4) is the most likely site for electrophilic substitution, leading to the desired 3-fluoro-4-iodoaniline intermediate.

Regioselective Introduction of Halogen Substituents on N,N-Dimethylaniline Scaffolds

The precise installation of halogen atoms onto an N,N-dimethylaniline ring is governed by the electronic and steric effects of the substituents already present.

Electrophilic Fluorination Approaches for N,N-Dimethylanilines

The direct introduction of fluorine onto an aromatic ring can be achieved through electrophilic fluorination. However, the regiochemical outcome is highly dependent on the directing effects of the existing substituents. In the case of N,N-dimethylaniline, the powerful ortho-, para-directing nature of the dimethylamino group dictates the position of fluorination.

A variety of electrophilic fluorinating reagents with a nitrogen-fluorine (N-F) bond have been developed and are commercially available. google.com These reagents are generally considered safer and easier to handle than elemental fluorine. google.com Prominent examples of N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. sigmaaldrich.com

The fluorination of N,N-dimethylaniline derivatives with N-F reagents often results in a mixture of ortho- and para-fluorinated products. mendelchemicals.com For instance, the reaction of N,N-dimethylaniline with NFSI can lead to the formation of 2-fluoro- and 4-fluoro-N,N-dimethylaniline, along with other byproducts. mendelchemicals.com This lack of high regioselectivity for a specific position, particularly a meta-position like C-3 in the context of 4-iodo-N,N-dimethylaniline, makes late-stage fluorination a less favorable synthetic strategy for preparing this compound.

| Reagent | Description |

| N-Fluorobenzenesulfonimide (NFSI) | A common, effective, and commercially available electrophilic fluorinating agent. sigmaaldrich.com |

| Selectfluor® | A cationic electrophilic fluorinating agent known for its high reactivity. |

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. nih.gov This methodology often involves the generation of a fluoroalkyl radical species that can then react with an aromatic substrate. nih.gov While highly effective for introducing fluoroalkyl groups (e.g., -CF3, -CF2R), its application for the direct introduction of a single fluorine atom via an electrophilic-like pathway is less common.

In the context of aniline derivatives, photoredox catalysis has been successfully employed for perfluoroalkylation reactions. beilstein-journals.org For example, the use of a photocatalyst, such as Rose Bengal, in the presence of a perfluoroalkyl iodide and a base can lead to the perfluoroalkylation of anilines. beilstein-journals.org The proposed mechanism involves the generation of a perfluoroalkyl radical which adds to the aniline ring, followed by oxidation and deprotonation to yield the final product. beilstein-journals.org While a powerful technique for fluoroalkylation, this method is not directly applicable to the specific synthesis of this compound where a single fluorine atom needs to be introduced at a specific position.

| Catalyst System | Reaction Type | Substrate |

| Ir(ppy)3 / Togni's reagent | Trifluoromethylation | Aniline derivatives |

| Rose Bengal / RF-I | Perfluoroalkylation | Aniline derivatives |

Directed Iodination Methodologies for N,N-Dimethylanilines

The synthesis of halogenated anilines often relies on directing group strategies to control regioselectivity. In the case of N,N-dimethylanilines, the dimethylamino group itself is a powerful ortho-, para-director in electrophilic aromatic substitution. However, for more complex substitution patterns or to enhance selectivity, specific directing groups can be employed in concert with transition metal catalysis.

Palladium-catalyzed reactions using a picolinamide (B142947) (PA) directing group have been developed for the iodination of C(sp²)−H bonds at positions that might otherwise be difficult to access. beilstein-journals.org This methodology is particularly useful for substrates where standard electrophilic substitution might lead to mixtures of isomers. While not directly applied to N,N-dimethylaniline in the cited literature, the principle of using a removable directing group to achieve specific C-H iodination is a key strategy in modern organic synthesis. beilstein-journals.org

Nickel catalysis offers another avenue for directed C-H iodination. Computational studies using density functional theory (DFT) have elucidated the mechanisms of Ni(II)-catalyzed C(sp²)-H iodination using molecular iodine (I₂). rsc.orgnih.gov These studies show that substrates with bidentate directing groups, such as 8-aminoquinoline (B160924) (AQ), can effectively guide the nickel catalyst to a specific C-H bond. rsc.orgnih.gov The reaction proceeds through the formation of a nickelacycle intermediate, and the presence of I₂ is crucial for driving the C-H activation step forward. rsc.orgnih.gov The mechanism can follow either a redox-neutral electrophilic cleavage pathway or a one-electron reductive cleavage pathway. rsc.orgnih.gov

Oxidative Iodination Techniques

Oxidative iodination involves the use of an iodinating agent in the presence of an oxidant, which generates a more electrophilic iodine species. Molecular iodine (I₂) itself can be used, often activated by an acid or an oxidizing agent. The iodination of dimethylaniline to produce 4-iodo-N,N-dimethylaniline is a well-established and efficient reaction. wikipedia.org

A variety of reagents have been developed for oxidative iodination. One such reagent is 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which demonstrates higher reactivity and selectivity compared to I₂ or N-iodosuccinimide (NIS). tcichemicals.com DIH, a stable solid, can effectively iodinate aromatic compounds at room temperature in the presence of sulfuric acid, which enhances the electrophilicity of the iodine. tcichemicals.com Even deactivated aromatic rings can be iodinated using this system. tcichemicals.com

Recently, iodine(I) pnictogenate complexes have been reported as highly effective iodination reagents. nih.gov These compounds, stabilized by a Lewis base, show reactivity comparable to the well-known Barluenga's reagent, [I(pyridine)₂]BF₄. nih.gov Such reagents represent the frontier of mild and selective iodination technology.

| Reagent/System | Substrate Type | Key Features |

| Pd-Catalyst / Picolinamide (PA) group | γ-Arylpropylamines | Directs iodination to remote ε-C(sp²)−H bonds. beilstein-journals.org |

| Ni(II)-Catalyst / Bidentate group (e.g., AQ) | Substrates with N,N'-bidentate directing centers | Proceeds via a nickelacycle intermediate; I₂ is the iodine source. rsc.orgnih.gov |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / H₂SO₄ | Aromatic compounds (activated and deactivated) | High reactivity and regioselectivity; easy workup. tcichemicals.com |

| Iodine(I) pnictogenate complexes | Antipyrine (model substrate) | Mild conditions; comparable reactivity to Barluenga's reagent. nih.gov |

Sequential Halogenation Strategies for this compound

The synthesis of this compound can be envisioned through two primary sequential halogenation routes: fluorination of an iodinated precursor or iodination of a fluorinated precursor.

Fluorination of 4-Iodo-N,N-dimethylaniline Intermediates

This approach begins with the readily available 4-iodo-N,N-dimethylaniline. wikipedia.orgnih.gov The subsequent introduction of a fluorine atom at the C-3 position (ortho to the dimethylamino group and meta to the iodo group) is challenging. Electrophilic fluorination of N,N-dimethylaniline derivatives using N-F reagents like Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) is known to be complex. researchgate.net These reactions often result in significant side reactions, including the formation of biaryls, biarylmethanes, and N-demethylated products, with the desired fluoro-isomers forming in low yields. researchgate.net For N,N-dimethylaniline itself, fluorination tends to produce a mixture of 2-fluoro and 4-fluoro derivatives. researchgate.net In the case of 4-iodo-N,N-dimethylaniline, the directing effects of the powerful dimethylamino group and the deactivating iodo group would compete, likely leading to a complex product mixture requiring careful separation.

Iodination of 3-Fluoro-N,N-dimethylaniline Intermediates

This alternative strategy involves the initial synthesis of 3-fluoro-N,N-dimethylaniline, followed by iodination. The synthesis of the precursor, 3-fluoroaniline, can be achieved from m-chloroaniline via a Schiemann reaction, followed by an amination reaction. google.com Subsequent N,N-dimethylation would yield 3-fluoro-N,N-dimethylaniline.

The final iodination step would likely proceed with high regioselectivity. The dimethylamino group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho-, para-director. In 3-fluoro-N,N-dimethylaniline, the position para to the strongly activating dimethylamino group (C-4) is the most electronically enriched and sterically accessible site for electrophilic substitution. Therefore, electrophilic iodination using reagents such as molecular iodine or NIS would be expected to selectively install the iodine atom at the C-4 position to yield the target compound, this compound.

| Step | Reagents & Conditions | Expected Outcome |

| 1. Synthesis of 3-Fluoroaniline | From m-chloroaniline via Schiemann reaction and amination. google.com | 3-Fluoroaniline |

| 2. N,N-Dimethylation | Standard methylation (e.g., with methyl iodide). | 3-Fluoro-N,N-dimethylaniline |

| 3. Iodination | Electrophilic iodinating agent (e.g., I₂, NIS). | This compound |

Advanced Catalytic Systems for Halogenation Reactions

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency and selectivity in halogenation reactions, particularly through the functionalization of otherwise inert C-H bonds.

Transition Metal Catalysis in Directed C-H Functionalization for Halogenation

Transition metal catalysis has become an indispensable tool for direct C-H bond halogenation, offering pathways to molecules that are difficult to access through traditional electrophilic substitution. nih.gov Various transition metals, including palladium, rhodium, copper, and nickel, have been employed to catalyze these transformations. beilstein-journals.orgnih.gov

The core principle often involves a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. This facilitates the cleavage of the C-H bond and the formation of a carbon-metal bond, typically within a metallacyclic intermediate. nih.govacs.org This intermediate then reacts with a halogen source to form the C-halogen bond and regenerate the catalyst.

Copper-catalyzed systems have been explored for the halogenation of anilines. beilstein-journals.org For instance, the bromination of anilines can proceed via a copper-catalyzed C-H bromination. Mechanistic studies suggest these reactions may proceed through a free radical process initiated by the oxidation of the substrate by the Cu(II) catalyst. beilstein-journals.org

Palladium and nickel catalysts are particularly prominent in directed C-H iodination. beilstein-journals.orgrsc.org As discussed previously (Section 2.3.2), these systems can utilize removable directing groups to achieve high regioselectivity in the iodination of aromatic C-H bonds. beilstein-journals.orgnih.gov These methods bypass the inherent reactivity patterns of the substrate, allowing for the synthesis of complex substitution patterns. beilstein-journals.org The development of these catalytic systems represents a significant advance in the strategic construction of halogenated organic molecules. nih.govvirginia.edu

Purification and Isolation Techniques for Halogenated N,N-Dimethylaniline Derivatives

The purification and isolation of the target compound and its halogenated N,N-dimethylaniline analogues are critical for obtaining a product of high purity. Several standard and advanced laboratory techniques are employed, tailored to the physical and chemical properties of these compounds, such as their basicity and the nature of the halogen substituents.

Chromatographic Methods

Chromatography is a primary tool for the separation of halogenated N,N-dimethylaniline derivatives from reaction byproducts and unreacted starting materials.

Column Chromatography: This is a standard method for purification. For compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). rsc.org Due to the basic nature of the aniline nitrogen, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing, a small amount of a basic modifier like triethylamine (B128534) is often added to the eluent to improve separation quality. rsc.org

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative separation, HPLC is highly effective.

Normal-Phase HPLC (NPLC): Studies on halogenated benzenes have shown that carbon-based columns can effectively separate these compounds. The retention time increases with the size of the halogen, following the order F < Cl < Br < I, due to stronger halogen-π interactions. beilstein-journals.org

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. A C18 column with a mobile phase of acetonitrile (B52724) and water is frequently used for analyzing halogenated anilines. Phenyl-Hexyl or Perfluorophenyl (PFP) columns can also offer alternative selectivity due to different pi-pi interactions with the aromatic ring. researchgate.net

Interactive Table: Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient | Add ~1% Triethylamine to eluent to prevent peak tailing. |

| Normal-Phase HPLC | Carbon-based (e.g., C70-coated) | Hexane/THF | Retention increases with halogen size (I > Br > Cl > F). beilstein-journals.org |

| Reversed-Phase HPLC | C18, Phenyl-Hexyl, PFP | Acetonitrile/Water gradient | Standard for purity analysis and preparative work. |

| Gas Chromatography (GC) | Capillary Column (e.g., DB-5) | Helium or Hydrogen carrier gas | Suitable for volatile and thermally stable derivatives. rsc.org |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. orgsyn.org The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms pure crystals, leaving impurities dissolved in the mother liquor. For iodoaniline derivatives, solvents like ethanol, or mixtures such as ethanol/water, have been successfully used. prepchem.com In some cases, non-polar solvents like gasoline have been used to recrystallize compounds like p-iodoaniline.

Acid-Base Extraction

This technique leverages the basicity of the amine functional group. Unreacted primary or secondary amines (like 3-fluoro-4-iodoaniline) or aniline itself are often more basic than the tertiary N,N-dimethylated product. By washing the crude reaction mixture (dissolved in an organic solvent like diethyl ether or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl), these more basic impurities are protonated and extracted into the aqueous layer as their corresponding ammonium (B1175870) salts. The desired tertiary amine product, being less basic, remains in the organic layer. This method is highly effective for removing primary and secondary amine contaminants.

Distillation and Crystallization

For liquid derivatives, distillation under reduced pressure is a common final purification step to separate the product from non-volatile impurities or solvents. For solid products, specialized crystallization techniques like melt crystallization or falling film crystallization can be employed to achieve very high purity by carefully controlling the temperature to fractionally crystallize the desired compound from its melt.

Interactive Table: Summary of Purification Strategies

| Impurity Type | Recommended Technique | Principle of Separation |

|---|---|---|

| Unreacted Primary/Secondary Amines | Acid-Base Extraction | Difference in basicity; salt formation. |

| Isomeric Byproducts | Chromatography (HPLC, Column) | Difference in polarity and interaction with stationary phase. |

| Non-volatile Inorganic Salts | Filtration / Aqueous Wash | Difference in solubility. |

| Soluble Organic Impurities | Recrystallization | Difference in solubility at varying temperatures. |

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Iodo N,n Dimethylaniline

Reactivity Governed by Halogen Substituents

The reactivity of the aryl halides is predominantly dictated by the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the robust carbon-fluorine (C-F) bond. This difference is the cornerstone of the compound's selective reactivity, enabling transformations to be directed specifically at the iodo moiety while the fluoro group remains intact, or vice-versa under different conditions.

The C-I bond is the primary site for transition metal-catalyzed cross-coupling reactions due to its susceptibility to oxidative addition, which is typically the rate-determining step in these catalytic cycles. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the aniline (B41778) ring.

Palladium catalysts are exceptionally effective for activating aryl iodides. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prime example of this selectivity. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org

Given the structure of 3-fluoro-4-iodo-N,N-dimethylaniline, the C-I bond is readily susceptible to oxidative addition by a Pd(0) catalyst, initiating the coupling process. The analogous reaction with 4-iodo-N,N-dimethylaniline is well-established, underscoring the feasibility of this transformation. wikipedia.orgnih.gov Furthermore, the successful Sonogashira coupling of 4-[¹⁸F]fluoroiodobenzene demonstrates that the presence of a fluorine atom on the ring does not impede the reactivity of the aryl iodide, making it a highly relevant precedent for the target molecule. rsc.org

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Source |

|---|---|---|

| Aryl Halide | This compound | - |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | wikipedia.orglibretexts.org |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | CuI | organic-chemistry.org |

| Base/Solvent | Triethylamine (B128534) (Et₃N) or Diethylamine (Et₂NH) | wikipedia.org |

| Temperature | Room Temperature to Mild Heating | wikipedia.org |

Another cornerstone of palladium-catalyzed reactions is the Mizoroki-Heck reaction, which forms a new carbon-carbon bond by coupling the aryl halide with an alkene. Studies on similar substrates show a high degree of chemoselectivity, where aryl iodides react much more readily than aryl bromides or chlorides under specific conditions, further highlighting the expected reactivity of the iodo-substituent in this compound. mdpi.com

While palladium is the most prominent metal for these transformations, other systems can be employed. Copper(I) salts, primarily known as co-catalysts in the Sonogashira reaction, can also mediate Ullmann-type couplings. wikipedia.orgorganic-chemistry.org Nickel complexes have emerged as a cost-effective alternative to palladium for various cross-coupling reactions, capable of activating aryl iodide bonds. organic-chemistry.org However, for substrates like this compound, palladium catalysis remains the most widely documented and predictable method for selective C-I bond functionalization.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. For SNAr, the C-F bond is paradoxically the most reactive among the halogens. This is not due to leaving group ability, but because the extreme electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial, rate-determining attack by a nucleophile.

The feasibility of an SNAr reaction is critically dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is typically required to stabilize the anionic Meisenheimer intermediate.

In the case of this compound, the situation is complex. The N,N-dimethylamino group is a very powerful electron-donating group (+R effect), which increases the electron density on the aromatic ring and strongly deactivates it towards nucleophilic attack. This deactivating effect presents a significant barrier to SNAr at the adjacent fluoro position. While the iodine atom at the 4-position exerts an electron-withdrawing inductive effect (-I), it is generally insufficient to counteract the potent activating effect of the amino group. Research on the fluorination of electron-rich aromatic systems, such as pyridines, confirms that these reactions are challenging. nih.gov For example, attempts to displace a bromo or iodo group on a nitropyridine ring resulted in substitution para to the activating nitro group, rather than displacing the halogen ortho to it. nih.gov This indicates that without a powerful EWG, displacing the fluorine on this compound via a standard SNAr mechanism is synthetically challenging.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This reaction typically proceeds via deprotonation by a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an aryllithium intermediate. The halogen can then rearrange to a more thermodynamically stable position.

While specific instances of halogen dance reactions involving this compound are not extensively documented in the literature, the principles can be extrapolated from studies on other halo-aromatic systems. organic-chemistry.orglibretexts.org For this substrate, treatment with a strong base could potentially induce a rearrangement. The directing effects of the existing substituents would influence the site of deprotonation and the subsequent migration path of the iodine atom. Given the complexity and the presence of multiple reactive sites, such a reaction would likely require careful optimization to control the outcome.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Moiety

Transformations Involving the N,N-Dimethylamino Group

The tertiary amino group is a key reactive center in the molecule, susceptible to oxidation, demethylation, and further substitution, as well as directing functionalization of the aromatic ring.

The N,N-dimethylamino moiety can undergo both N-oxidation to form the corresponding N-oxide and N-demethylation to yield N-methylaniline and aniline derivatives.

N-Oxidation: The oxidation of tertiary anilines typically produces N-oxides. For halogen-substituted N,N-dimethylanilines, this transformation is well-documented. Studies on 4-halogeno-N,N-dimethylaniline-N-oxides, including the fluoro, chloro, and bromo analogues, show that these compounds can be synthesized and subsequently participate in further reactions. organic-chemistry.org It is expected that this compound would similarly react with oxidizing agents like hydrogen peroxide or peroxy acids to form this compound N-oxide.

N-Demethylation: The removal of one or both methyl groups is a common transformation for N,N-dimethylanilines. This can be achieved through several methods:

Reaction with Chloroformates: A widely used method for N-demethylation involves treatment with chloroformates, such as phenyl chloroformate, followed by hydrolysis. researchgate.net This reaction proceeds through a carbamate (B1207046) intermediate. Research has shown that using phenyl chloroformate in ionic liquids can be particularly efficient for the demethylation of various N,N-dimethylanilines. researchgate.net

Oxidative Demethylation: Iron-catalyzed oxidation with molecular oxygen is another pathway for N-demethylation. researchgate.net Furthermore, studies involving the incubation of 4-halogeno-N,N-dimethylaniline-N-oxides with catalysts like ferrihemoglobin have shown transformation into the corresponding N,N-dimethylaniline and N-methylaniline derivatives, indicating that N-oxidation can be a preceding step to demethylation. organic-chemistry.org

The expected products from these pathways are 3-fluoro-4-iodo-N-methylaniline and, upon further reaction, 3-fluoro-4-iodoaniline (B1317028).

Table 1: Potential Reagents for N-Oxidation and N-Demethylation

| Transformation | Reagent Class | Example Reagent | Expected Intermediate/Product |

|---|---|---|---|

| N-Oxidation | Peroxides/Peroxy acids | m-CPBA, H₂O₂ | This compound N-oxide |

| N-Demethylation | Chloroformates | Phenyl chloroformate | Phenyl N-(3-fluoro-4-iodophenyl)-N-methylcarbamate |

| N-Demethylation | Oxidative (Iron-catalyzed) | Fe(III) salts / O₂ | 3-Fluoro-4-iodo-N-methylaniline |

| N-Demethylation | via N-Oxide | Ferrihemoglobin (catalyst) | 3-Fluoro-4-iodo-N-methylaniline |

As a tertiary amine, the nitrogen atom of this compound retains a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles like alkyl and aryl halides.

N-Alkylation: The reaction of a tertiary amine with an alkyl halide (e.g., methyl iodide) is a classic method for synthesizing quaternary ammonium (B1175870) salts. dtic.millibretexts.org In this case, this compound would react with an alkylating agent to form a 3-fluoro-4-iodophenyl-N,N,N-trialkylammonium salt. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. youtube.com This exhaustive alkylation is often driven to completion using an excess of the alkylating agent. sciencemadness.org

N-Arylation: Transition-metal-free N-arylation can be achieved using o-silylaryl triflates, which generate benzyne (B1209423) intermediates that are trapped by the amine. nih.gov This method has been shown to be effective for a range of amines and tolerates various functional groups, including iodine and chlorine. nih.gov Copper-catalyzed methods are also common for N-arylation, coupling amines with aryl halides or arylboronic acids under mild conditions. organic-chemistry.org These reactions would yield an N-(3-fluoro-4-iodophenyl)-N,N-dimethyl-N-arylammonium salt.

Table 2: Potential Reagents for N-Alkylation and N-Arylation

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | (3-Fluoro-4-iodophenyl)trimethylammonium iodide |

| N-Alkylation | Alkyl Sulfates | Dimethyl Sulfate ((CH₃)₂SO₄) | (3-Fluoro-4-iodophenyl)trimethylammonium methylsulfate |

| N-Arylation | Benzyne Precursors | 2-(Trimethylsilyl)phenyl triflate | N,N-Dimethyl-N-phenyl-(3-fluoro-4-iodophenyl)ammonium triflate |

| N-Arylation | Copper-catalyzed | Phenylboronic acid / Cu(I) | N,N-Dimethyl-N-phenyl-(3-fluoro-4-iodophenyl)ammonium salt |

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). nih.govwikipedia.org The N,N-dimethylamino group is a known DMG, capable of coordinating with organolithium reagents and directing deprotonation to a nearby ortho position. baranlab.orgorganic-chemistry.org

For this compound, there are two possible sites for ortho-lithiation: the C-2 position (between the -NMe₂ and -F groups) and the C-6 position. The regiochemical outcome is determined by the relative directing ability of the -NMe₂ group versus the -F atom. Both are considered moderate directing groups, though fluorine's potency can be significant under certain conditions. organic-chemistry.orgresearchgate.netharvard.edu In competitive studies, lithiation generally occurs ortho to the stronger directing group. harvard.edu Given the established directing ability of tertiary amino groups, deprotonation is highly favored at one of the two ortho positions over any other site. The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity.

Table 3: Predicted Products from Ortho-Directed Metallation and Subsequent Functionalization

| Electrophile | Reagent Example | Product at C-2 or C-6 |

|---|---|---|

| Deuteration | Deuterium oxide (D₂O) | 2-Deuterio- or 6-Deuterio- derivative |

| Carboxylation | Carbon dioxide (CO₂) | 2-Carboxy- or 6-Carboxy- derivative |

| Silylation | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)- or 6-(Trimethylsilyl)- derivative |

| Aldehyde formation | N,N-Dimethylformamide (DMF) | 2-Formyl- or 6-Formyl- derivative |

| Iodination | Iodine (I₂) | 2,4-Diiodo- or 4,6-Diiodo- derivative |

Electrophilic and Nucleophilic Aromatic Substitution Patterns of the Benzene (B151609) Ring

The substitution pattern on the benzene ring creates a complex electronic environment that dictates the regioselectivity of further substitution reactions.

The outcome of electrophilic aromatic substitution on the this compound ring is governed by the combined activating/deactivating and directing effects of the three substituents.

N,N-Dimethylamino (-NMe₂): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen lone pair into the ring. byjus.com

Fluoro (-F): Halogens are a classic example of opposing effects. Fluorine is deactivating due to its high electronegativity (inductive withdrawal, -I effect) but is an ortho, para-director due to resonance donation of its lone pairs (+R effect). masterorganicchemistry.com

Iodo (-I): Similar to fluorine, iodine is deactivating (-I effect) and ortho, para-directing (+R effect). masterorganicchemistry.com

Regioselectivity Analysis: The position para to the strongly activating -NMe₂ group is blocked by the iodine atom. Therefore, electrophilic attack is directed primarily to the two ortho positions: C-2 and C-6.

Attack at C-6: This position is ortho to the activating -NMe₂ group and meta to the deactivating -F and -I groups. It is sterically unencumbered.

Attack at C-2: This position is also ortho to the activating -NMe₂ group, but it is adjacent to the fluorine atom. The fluorine's strong inductive effect will decrease the nucleophilicity of this site compared to C-6. Steric hindrance from the adjacent fluorine may also play a role.

Consequently, electrophilic substitution is most likely to occur at the C-6 position , which is activated by the dominant -NMe₂ group and is less electronically deactivated and sterically hindered than the C-2 position.

It is important to note that under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃), the -NMe₂ group will be protonated to form the -N⁺HMe₂ group. This anilinium ion is strongly deactivating and a meta-director. byjus.com In this scenario, the directing effects would change dramatically, favoring substitution at the C-5 position (meta to -N⁺HMe₂ and ortho to -F and -I).

Table 4: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Preference |

|---|---|---|---|---|

| -N(CH₃)₂ | Weakly deactivating (-I) | Strongly activating (+R) | Activating | Ortho, Para |

| -F | Strongly deactivating (-I) | Weakly activating (+R) | Deactivating | Ortho, Para |

| -I | Deactivating (-I) | Weakly activating (+R) | Deactivating | Ortho, Para |

Radical Reactions and Single Electron Transfer (SET) Processes

Aryl iodides are known to participate in radical reactions, primarily through processes involving single-electron transfer (SET) that lead to the cleavage of the carbon-iodine bond.

Single Electron Transfer (SET) at the C-I Bond: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage upon receiving an electron. Aryl iodides can undergo SET from a suitable donor (e.g., a catalyst or another reagent) to form a radical anion. researchgate.net This intermediate rapidly fragments, expelling an iodide ion to generate an aryl radical. researchgate.netrsc.org In the case of this compound, this process would generate the 3-fluoro-4-(N,N-dimethylamino)phenyl radical . This highly reactive radical intermediate can then engage in a variety of subsequent reactions, such as:

Cross-Coupling Reactions: The aryl radical can be trapped by various coupling partners, enabling the formation of new C-C, C-N, or C-S bonds. organic-chemistry.org

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another component in the reaction mixture to form 3-fluoro-N,N-dimethylaniline.

Radical Cation Formation: An alternative radical pathway involves the oxidation of the N,N-dimethylamino group. Electrochemical studies on N,N-dimethylaniline have shown that it can be oxidized to a radical cation (DMA⁺•). utexas.edu This species can then undergo further reactions, such as dimerization. For the subject compound, formation of the this compound radical cation could lead to polymerization or coupling reactions, typically forming new C-N or C-C bonds at positions activated by the amine.

The most probable radical pathway for synthetic transformations involves the C-I bond, as it provides a predictable route to a specific aryl radical for subsequent functionalization.

Cyclization Reactions and Annulation Strategies Utilizing this compound

The development of new synthetic routes to polycyclic aromatic and heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Annulation, the formation of a new ring onto an existing one, and other cyclization strategies are key methods in this endeavor. While the specific use of this compound in such reactions is an area of emerging research, the principles of its reactivity can be inferred from studies on analogous o-iodoanilines. These compounds are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles, most notably carbazoles and their derivatives.

One of the most powerful and widely employed methods for the construction of carbazole (B46965) frameworks is the palladium-catalyzed intramolecular C-H arylation of N-aryl-o-iodoanilines. This general approach involves an initial N-arylation of the o-iodoaniline, followed by a palladium-catalyzed cyclization that forms the central five-membered ring of the carbazole system.

A general, one-pot, two-step procedure for the synthesis of carbazoles from o-iodoanilines has been developed, which can be conceptually applied to this compound. The process begins with the reaction of an o-iodoaniline with a silylaryl triflate in the presence of cesium fluoride (B91410) (CsF) to generate the N-arylated intermediate. This is followed by the in-situ addition of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like tricyclohexylphosphine (B42057) (PCy₃), to effect the intramolecular cyclization. This sequence efficiently yields the corresponding carbazole derivative.

While specific experimental data for the application of this methodology to this compound is not yet extensively documented in publicly available research, the reaction would be expected to proceed as outlined in the following conceptual scheme:

Conceptual Reaction Scheme for the Synthesis of a Fluorinated Dimethylaminocarbazole

Step 1: N-Arylation

This compound + Silylaryl triflate --(CsF, Acetonitrile)--> N-(aryl)-3-fluoro-4-iodo-N,N-dimethylaniline intermediate

Step 2: Intramolecular Palladium-Catalyzed Cyclization

N-(aryl)-3-fluoro-4-iodo-N,N-dimethylaniline intermediate --(Pd(OAc)₂, PCy₃, Heat)--> Fluorinated Dimethylaminocarbazole derivative

The following table outlines the general conditions for this type of transformation, which would serve as a starting point for the optimization of the synthesis of carbazoles derived from this compound.

| Parameter | Condition |

| Starting Materials | o-Iodoaniline, Silylaryl triflate |

| Reagents | Cesium Fluoride (CsF) |

| Catalyst System | Palladium(II) Acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃) |

| Solvent | Acetonitrile (B52724) |

| Temperature | Room temperature for N-arylation, 100 °C for cyclization |

| Reaction Time | ~10 hours for N-arylation, ~24 hours for cyclization |

The fluorine substituent on the aniline ring is anticipated to influence the electronic properties of the resulting carbazole, potentially impacting its photophysical characteristics and biological activity. The dimethylamino group would also be expected to modulate these properties.

Further research into the transition-metal-catalyzed annulation reactions of this compound with various coupling partners, such as alkynes and dienes, holds significant promise for the construction of a diverse array of novel fluorinated heterocyclic compounds. These strategies could lead to the discovery of new molecules with applications in pharmaceuticals, organic electronics, and other advanced materials.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the functional groups on the aniline (B41778) ring, particularly the carbon-iodine bond, establishes this compound as a critical precursor for the construction of more elaborate molecular architectures.

The presence of the iodo-substituent makes 3-fluoro-4-iodo-N,N-dimethylaniline an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in contemporary organic synthesis for the formation of carbon-carbon bonds. Methodologies such as Suzuki, Heck, and Sonogashira couplings utilize aryl halides to assemble complex aromatic systems.

Research has demonstrated that palladium-catalyzed annulation methods are effective for synthesizing polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. bohrium.com The carbon-iodine bond is particularly labile under these catalytic conditions, allowing for efficient coupling with various partners, including boronic acids, alkenes, and terminal alkynes. This reactivity allows chemists to use this compound as a key piece in the modular synthesis of large, functionalized PAHs, including derivatives of perylene (B46583) and other complex systems sought for their unique electronic and photophysical properties. bohrium.com

Table 1: Potential Cross-Coupling Reactions using this compound

| Reaction Name | Coupling Partner | Resulting Bond | Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar'-B(OH)₂) | C-C (Aryl-Aryl) | Synthesis of biaryls, PAHs |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | C-C (Aryl-Vinyl) | Synthesis of substituted styrenes |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Building block for extended π-systems |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amino) | Synthesis of complex amines |

While this compound is an achiral molecule, its structure is primed for use in asymmetric synthesis to produce chiral, or optically active, compounds. The synthesis of single-enantiomer products is crucial in pharmaceutical and materials science, as different enantiomers can have vastly different biological activities or physical properties.

The field of organocatalysis has developed methods for the enantioselective synthesis of chiral halogenated compounds. nih.gov In this context, this compound can serve as a prochiral substrate. Through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand or a chiral organocatalyst, a subsequent reaction can be guided to produce one enantiomer in excess over the other. nih.govacs.org For instance, an asymmetric cross-coupling reaction at the iodo-position could generate a product with axial chirality, a type of stereoisomerism that has garnered significant interest. nih.gov Although specific examples employing this exact molecule are not prevalent in current literature, the principles of asymmetric catalysis strongly suggest its potential as a valuable intermediate.

Contributions to Materials Science

The electronic properties of this compound, derived from its combination of donor and acceptor groups, make it a significant contributor to the field of materials science, particularly for optical applications.

The inherent electronic asymmetry of the molecule is a key feature in designing materials that interact with light in specific and controllable ways.

A chromophore is a part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The design of advanced fluorophores often relies on creating molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

In this compound, the N,N-dimethylamino group acts as a potent electron donor (the "push"), while the electronegative fluorine and iodine atoms act as electron-withdrawing groups (the "pull"). This arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon critical to the function of many modern fluorophores. nih.govresearchgate.netrsc.org While ICT is debated in simpler substituted anilines, the substitution pattern of this compound is conducive to creating solvatochromic dyes, whose absorption and emission spectra are sensitive to the polarity of their environment. nih.govnih.gov Furthermore, the iodo-substituent provides a reactive handle for elaboration, allowing the core structure to be incorporated into larger fluorescent systems, such as BODIPY dyes, via reactions like the Sonogashira coupling. nih.gov

Nonlinear optics is the study of how intense light interacts with matter, leading to a variety of phenomena with applications in optical computing, frequency manipulation, and bio-imaging. nih.govmdpi.com Materials with a large third-order NLO response are particularly sought after for applications like optical switching and data storage.

The same "push-pull" electronic structure that makes a molecule a good candidate for a fluorophore also underpins its potential as an NLO material. bohrium.com Organic molecules with strong donor-acceptor character can exhibit high molecular hyperpolarizability (γ), the microscopic origin of the macroscopic third-order NLO effect. researchgate.net Theoretical and experimental studies on a range of substituted anilines and N,N-dimethylanilines confirm their promise for NLO applications. bohrium.commq.edu.au The combination of the N,N-dimethylamino donor, the aniline π-system, and halogen acceptors in this compound fits the design criteria for materials with significant third-order NLO properties. researchgate.netrsc.org Computational studies on similar nitro- and dimethyl-substituted anilines have calculated non-zero second hyperpolarizabilities, indicating microscopic third-order NLO behavior. researchgate.net This suggests that this compound is a promising candidate for the development of new NLO materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-N,N-dimethylaniline |

| Perylene |

| 4-chloro-N,N-dimethylaniline |

| N,N-dimethylaniline |

| BODIPY |

| N-(2-nitrobenzalidene)-2,4-dimethylaniline |

Utility in Crystal Engineering and Supramolecular Assembly

The precise arrangement of molecules in a crystalline solid, known as crystal engineering, is governed by intermolecular interactions. The compound this compound is particularly well-suited for this purpose due to the presence of both a halogen bond donor (the iodine atom) and potential hydrogen bond acceptors (the fluorine atom and the nitrogen of the dimethylamino group).

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site. acs.org In the context of this compound, the iodine atom, being the most polarizable of the common halogens, can form strong and directional halogen bonds with various acceptor atoms, such as nitrogen, oxygen, or even other halogens. mdpi.com This directional nature is a powerful tool for guiding the self-assembly of molecules into predictable and well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov The strength of this interaction can be tuned by the electron-withdrawing or -donating nature of other substituents on the aromatic ring. acs.org

In addition to halogen bonding, the fluorine atom can participate in weaker C–H···F hydrogen bonds, further influencing the packing of molecules in the crystal lattice. wikipedia.org The interplay between the strong, directional halogen bonds from the iodine and the weaker, more diffuse hydrogen bonds involving the fluorine and dimethylamino groups allows for a high degree of control over the resulting crystal structure. This control is crucial for designing materials with specific physical properties, such as melting point, solubility, and mechanical strength.

Table 1: Key Intermolecular Interactions in the Crystal Engineering of this compound

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Halogen Bonding | Iodine | Nucleophilic atoms (e.g., N, O) | Primary directional force for predictable self-assembly. acs.org |

| Hydrogen Bonding | C-H | Fluorine, Nitrogen | Secondary interactions influencing crystal packing and stability. wikipedia.org |

The ability to form these diverse and tunable non-covalent interactions makes this compound a valuable component in the construction of co-crystals, where it can be combined with other molecules to create new crystalline materials with tailored properties.

Potential in Electronic Materials and Conductive Polymers

The electronic properties of this compound make it an intriguing candidate for applications in organic electronics and as a monomer for conductive polymers. The substituents on the aniline ring play a crucial role in modulating these properties.

The incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their electronic characteristics. Fluorine's high electronegativity generally leads to a lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. wikipedia.org This can facilitate electron injection and improve the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices. wikipedia.org The presence of the 3-fluoro substituent in this compound is therefore expected to enhance its stability and tune its electronic properties for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Furthermore, N,N-dimethylaniline and its derivatives are known precursors to polyanilines, a class of conductive polymers. The polymerization of aniline derivatives typically proceeds via oxidative coupling. The resulting polymer's conductivity and other properties are highly dependent on the nature and position of the substituents on the aniline ring. While bulky substituents can sometimes hinder the polymerization process or decrease the conductivity of the resulting polymer by introducing steric strain, the electronic effects of substituents are also significant. Electron-donating groups can influence the oxidation potential of the monomer, which in turn affects the polymerization process and the final properties of the polymer.

Table 2: Expected Effects of Substituents on the Electronic Properties of Polymers Derived from this compound

| Substituent | Expected Effect on Polymer Properties | Rationale |

| N,N-dimethyl group | Can support conductivity. | The nitrogen lone pair participates in the conjugated polymer backbone. |

| 3-Fluoro group | May enhance stability and tune electronic levels. wikipedia.org | Fluorine's high electronegativity lowers HOMO/LUMO levels. wikipedia.org |

| 4-Iodo group | Potential for post-polymerization modification. | The C-I bond can be a site for further chemical reactions. |

The resulting polymer from this compound would possess a unique combination of properties. The polyaniline backbone would provide the basis for electrical conductivity, while the fluorine substituent could enhance environmental stability and fine-tune the electronic bandgap. The iodine atom offers a site for potential post-polymerization functionalization, allowing for the further tailoring of the material's properties for specific applications, such as sensors or antistatic coatings.

Spectroscopic and Structural Characterization Techniques for 3 Fluoro 4 Iodo N,n Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including 3-fluoro-4-iodo-N,N-dimethylaniline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment and connectivity of atoms.

Proton NMR (¹H NMR) spectroscopy offers valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group.

The N,N-dimethyl group will appear as a singlet, typically in the range of δ 2.9-3.0 ppm, due to the six equivalent protons. The aromatic region will display more complex patterns due to the substitution on the benzene (B151609) ring. The proton at the 2-position (H-2) is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled proton at H-6. The proton at the 5-position (H-5) will likely appear as a doublet, coupled to the adjacent H-6. The proton at the 6-position (H-6) is anticipated to be a doublet of doublets, showing coupling to both H-2 and H-5. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating dimethylamino group tends to shield protons, while the electron-withdrawing fluorine and iodine atoms have a deshielding effect.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N(CH₃)₂ | ~2.95 | s (singlet) | - |

| H-2 | ~6.7-6.9 | dd (doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-5 | ~7.6-7.8 | d (doublet) | ³J(H-H) ≈ 8-9 Hz |

| H-6 | ~6.5-6.7 | dd (doublet of doublets) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |

Note: These are predicted values based on known substituent effects and data from similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbon atoms of the N,N-dimethyl group are expected to appear around δ 40-45 ppm. The aromatic carbons will resonate in the region of δ 90-160 ppm. The carbon atom attached to the iodine (C-4) will have a significantly shielded chemical shift due to the heavy atom effect of iodine, likely appearing in the range of δ 90-100 ppm. The carbon attached to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a characteristic feature. The carbon atom bonded to the nitrogen of the dimethylamino group (C-1) will be deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| N(CH₃)₂ | ~40.7 | - |

| C-1 | ~150 | - |

| C-2 | ~110 | ²J(C-F) ≈ 20-25 |

| C-3 | ~158 | ¹J(C-F) ≈ 240-250 |

| C-4 | ~95 | ²J(C-F) ≈ 20-25 |

| C-5 | ~138 | ³J(C-F) ≈ 5-10 |

| C-6 | ~115 | ³J(C-F) ≈ 5-10 |

Note: These are predicted values based on known substituent effects and data from similar compounds.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine nucleus. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. nih.gov The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. The ¹⁹F NMR spectrum will show a single resonance, which will be split into a doublet of doublets due to coupling with the ortho proton (H-2) and the meta proton (H-6). The magnitude of these coupling constants provides further structural confirmation.

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, multi-dimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between scalar-coupled protons, confirming the connectivity of the aromatic protons (H-5 with H-6, and H-2 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of iodine, which is monoisotopic with a mass of 127, will be a key feature in the mass spectrum.

Fragmentation analysis provides further structural information. Common fragmentation pathways for aromatic amines include the loss of a methyl group from the dimethylamino moiety and cleavage of the C-N bond. The presence of the halogen atoms will also influence the fragmentation pattern. The loss of an iodine radical is a likely fragmentation pathway.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity |

| 279 | [M]⁺ (Molecular ion) |

| 264 | [M - CH₃]⁺ |

| 152 | [M - I]⁺ |

| 137 | [M - I - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound, if obtainable, could be analyzed to determine precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the planarity of the aromatic ring and the geometry of the dimethylamino group. Importantly, it would provide insight into non-covalent interactions, such as halogen bonding (interactions involving the iodine atom) and potential π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and can influence the material's physical properties. Studies on related iodoanilines have shown the presence of I···I and N-H···N interactions in the solid state, which could be analogous to interactions present in the crystal structure of this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in a molecule is defined by its bond lengths, bond angles, and torsion angles. In the absence of experimental X-ray crystallographic data for this compound, these parameters can be reliably predicted using computational chemistry methods such as Density Functional Theory (DFT). DFT calculations, particularly with functionals like B3LYP and extended basis sets, have been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules, including aniline (B41778) derivatives asianpubs.orgsphinxsai.com.

Theoretical calculations for halogenated anilines indicate that the introduction of substituents onto the benzene ring leads to predictable changes in the molecular geometry. The aromatic ring is expected to exhibit some degree of distortion from a perfect hexagon due to the differing electronic effects of the fluorine, iodine, and N,N-dimethylamino groups.

Below is a table of predicted bond lengths, bond angles, and torsion angles for this compound based on DFT calculations and comparison with similar known structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C | F | ~1.36 | ||

| C | I | ~2.10 | |||

| C (aromatic) | N | ~1.43 | |||

| N | C (methyl) | ~1.47 | |||

| C (aromatic) | C (aromatic) | ~1.39 - 1.40 | |||

| Bond Angle (°) | F | C | C | ~118-120 | |

| I | C | C | ~119-121 | ||

| C (aromatic) | N | C (methyl) | ~118-120 | ||

| C (methyl) | N | C (methyl) | ~116-118 | ||

| Torsion Angle (°) | C | C | N | C | ~0 or ~180 (planar) |

| F | C | C | I | ~0 or ~180 (planar) |

Note: These values are estimations based on theoretical calculations for similar molecules and should be confirmed by experimental data.

The planarity of the aniline ring system is influenced by the substituents. The N,N-dimethylamino group may exhibit a slight pyramidalization at the nitrogen atom, and its orientation relative to the ring will be a key structural feature.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in its crystal packing.

Halogen Bonding: A prominent interaction is expected to be halogen bonding, where the iodine atom acts as a halogen bond donor. The electrophilic region on the iodine atom (the σ-hole) can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the dimethylamino group or the fluorine atom.

Hydrogen Bonding: Although the N,N-dimethylamino group lacks a hydrogen atom for classical hydrogen bonding, weak C-H···N and C-H···F hydrogen bonds involving the methyl and aromatic hydrogens are likely to be present.

In the crystal structure of the related compound 3-iodoaniline, molecules are connected by N-H···N hydrogen bonds, forming infinite chains. These chains are further linked into sheets by dispersive I···I contacts iucr.org. While this compound lacks the N-H donors, the potential for I···N or I···F halogen bonds suggests that a similarly layered or sheet-like packing motif could be adopted.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a fingerprint of a molecule, with characteristic peaks corresponding to the vibrations of specific bonds and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a number of characteristic absorption bands.

C-H vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic C-N bond is expected around 1350-1250 cm⁻¹.

C-F stretching: A strong absorption band due to the C-F stretching vibration is anticipated in the 1250-1000 cm⁻¹ region.

C-I stretching: The C-I stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Vibrations involving the heavier iodine atom may also give rise to intense Raman signals.

The C-H stretching vibrations will also be present.

Theoretical calculations using DFT can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra sphinxsai.comresearchgate.net. For N,N-dimethylaniline, detailed vibrational analyses have been performed, which can serve as a basis for interpreting the spectrum of its halogenated derivatives sphinxsai.com.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions within the benzene ring.

The N,N-dimethylamino group, being a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The presence of halogen atoms can also influence the position and intensity of the absorption bands.

The electronic transitions in organic molecules can be categorized as σ → σ, n → σ, π → π, and n → π wikipedia.orglibretexts.org. For this compound, the key transitions observable in the UV-Vis spectrum will be the π → π* transitions of the aromatic system and potentially n → π* transitions involving the non-bonding electrons of the nitrogen atom. The conjugation of the nitrogen lone pair with the π-system of the ring lowers the energy gap for the π → π* transition.

Computational and Theoretical Investigations of 3 Fluoro 4 Iodo N,n Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 3-fluoro-4-iodo-N,N-dimethylaniline.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For this compound, DFT calculations would be crucial in elucidating the influence of the fluoro and iodo substituents on the aniline (B41778) scaffold.

The electron density distribution reveals how electrons are shared among the atoms in the molecule. In this compound, the electronegative fluorine atom and the electron-donating N,N-dimethylamino group would significantly influence this distribution. An electrostatic potential map (MEP) would visually represent the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the iodine atom, being the most polarizable, and the nitrogen atom of the dimethylamino group would be key features on the MEP.

A theoretical study on related compounds, such as m-fluoroaniline and m-iodoaniline, utilized DFT to analyze their electronic and structural characteristics, providing a methodological precedent for the investigation of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline moiety, while the LUMO would likely be distributed over the aromatic ring and the substituents. The presence of both an electron-withdrawing fluorine and a large, polarizable iodine atom would modulate the energies of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

A study on 4-bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, and 4-methyl-N,N-dimethylaniline employed DFT to determine their HOMO-LUMO gaps and other reactivity descriptors, which would be a comparable approach for the title compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Expected Value/Description |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Lowered by the presence of the electronegative fluorine atom. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |

| Dipole Moment | Significant, due to the presence of multiple polar substituents. |

Note: The values in this table are hypothetical and represent expected trends based on the analysis of similar molecules. Specific values would require dedicated DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its function and interactions.

Rotational Barriers of the N,N-Dimethylamino Group

The N,N-dimethylamino group is not static and can rotate around the C-N bond. The energy barrier to this rotation is influenced by both steric and electronic factors. In this compound, the presence of a fluorine atom in the ortho position to the dimethylamino group would likely introduce steric hindrance, thereby increasing the rotational barrier compared to unsubstituted N,N-dimethylaniline.

Theoretical studies on the internal rotation of the dimethylamino group in various aromatic systems have shown that the planarity of the group with the aromatic ring is the most stable conformation in the absence of significant steric effects. rsc.org For this compound, computational methods would involve calculating the energy of the molecule as a function of the dihedral angle of the N,N-dimethylamino group to determine the energy profile of the rotation and identify the transition state.

Torsional Potentials of the Aromatic Ring